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Compound of Interest

3-[(3-
Compound Name:

Bromobenzyl)oxy]benzaldehyde
CAS No.: 137489-76-0

Cat. No.: B1336169

Get Quote

Executive Summary & Chemical Identity[1][2][3][4]

3-[(3-Bromobenzyl)oxy]benzaldehyde is a meta-substituted aromatic aldehyde featuring a
brominated benzyl ether linkage.[1] Its dual functionality—the electrophilic aldehyde and the
cross-coupling-ready aryl bromide—makes it a versatile scaffold in drug discovery.[1] Accurate
spectroscopic data is essential to distinguish it from potential regioisomers (e.g., O-alkylation
vs. C-alkylation byproducts) and to quantify unreacted starting materials.[1]

Chemical Specifications
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Property Detail
IUPAC Name 3-[(3-Bromophenyl)methoxy]benzaldehyde
Molecular Formula C14H11BrO2
Molecular Weight 291.14 g/mol
Exact Mass 289.99/291.99 (1:1 Isotopic Pattern)
SMILES 0O=Cclcccc(OCc2cccc(Br)c2)cl
White to off-white crystalline solid (typically) or
Appearance ] )
viscous oil
N Soluble in CDCls, DMSO-ds, Acetone; Insoluble
Solubility

in water

Synthesis & Reaction Pathway[3][8][9][10][11]

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for
identifying specific impurities like 3-hydroxybenzaldehyde (starting material) or 3-bromobenzyl
bromide (alkylating agent).[1]

Reaction Workflow

The compound is synthesized via a Williamson ether synthesis under basic conditions.[1]

Nucleophilic Substitution 3-[(3-Bromobenzyl)oxy]benzaldehyde

3-Hydroxybenzaldehyde
(SN2) (Target)

(C7H602)

K2CO3 / DMF
60°C, 4h

Incomplete Conversion
Side Reactions

3-Bromobenzyl bromide Impurity:

(C7H6BTY)

Unreacted SM1 (Phenolic OH)
Hydrolyzed SM2 (Benzyl alcohol)

Click to download full resolution via product page
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Figure 1: Synthetic pathway utilizing Williamson ether synthesis. The phenolic oxygen of 3-
hydroxybenzaldehyde attacks the benzylic carbon of the bromide.

Spectroscopic Characterization (Core Data)

The following data represents the standard spectroscopic profile expected for high-purity
(>98%) material.

Nuclear Magnetic Resonance (NMR)
Solvent: Chloroform-d (CDClIs) Frequency: 400 MHz (*H), 100 MHz (33C)[1][2]

'H NMR Interpretation

The spectrum is characterized by two distinct aromatic systems linked by a methylene bridge.

[1]
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. e . . Structural
Shift (6 ppm) Multiplicity Integration Assignment .
Insight
Characteristic
) aldehyde proton;
9.98 Singlet (s) 1H -CHO )
desheilded by
carbonyl.[1]
H-2' (between Br
) ) Ar-H (Bromo )
7.62 Singlet (t-like) 1H ) and alkyl chain).
ring)
[1]
Overlap of
] ] Aldehyde H-5/H-
7.45-7.55 Multiplet (m) 4H Ar-H (Mixed)
6 and Bromo H-
4'H-6".[1]
H-2 (ortho to
, Ar-H (Aldehyde
7.42 Singlet (s) 1H ing) aldehyde and
rin
J ether).[1]
Remaining
7.20-7.30 Multiplet (m) 2H Ar-H aromatic protons.
[1]
Benzylic
methylene.[1]
5.12 Singlet (s) 2H -O-CHz-Ar Key diagnostic

for ether

formation.[1]

Critical QC Note: If a peak appears at ~5.3 ppm, it indicates unreacted 3-hydroxybenzaldehyde

(phenolic proton usually exchanges, but shift changes).[1] If a peak appears at ~4.5 ppm,

check for 3-bromobenzyl bromide (starting material).[1]

3C NMR Interpretation
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Shift (6 ppm) Assignment Notes
192.1 C=0 Aldehyde carbonyl carbon.[1]
Ipso carbon on aldehyde ring
159.2 C-O (Ar)
(attached to oxygen).[1]
Ipso carbon on bromo ring
138.5 C-C (Quat)
(attached to CH2).[1]
Aldehyde ring (para to ether).
137.8 C-H (Ar) Y 9P )
[1]
131.0 C-H (Ar) Bromo ring.[1]
130.4 C-H (Ar) Aldehyde ring.[1]
Ipso carbon attached to
123.0 C-Br _
Bromine.
Ortho to ether linkage
1125 C-H (Ar) .
(shielded).[1]
69.6 -O-CHz- Benzylic ether carbon.[1]

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[1]

e 1695 cm~1 (Strong): C=0[1] Stretching (Conjugated Aldehyde).[1][3][4] Primary confirmation
of aldehyde integrity.

e 1585, 1480 cm~! (Medium): C=C Aromatic skeletal vibrations.[1]

e 1260 cm~1 (Strong): C-O-C Asymmetric stretching (Aryl alkyl ether).[1] Confirms the ether
linkage.

e 1050 cm~t (Medium): C-O-C Symmetric stretching.

e 680-750 cm~1 (Strong): C-Br stretch and aromatic out-of-plane bending (meta-substitution
pattern).[1]
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Mass Spectrometry (MS)
Method: GC-MS (EI) or LC-MS (ESI+).[1]

e Molecular lon (M+): 290 and 292 m/z.[1]

« |sotopic Pattern: The presence of one Bromine atom dictates a 1:1 ratio between the M (290)
and M+2 (292) peaks.[1]

e Fragmentation (EIl):

o m/z 169/171: [Br-CeHa-CHz]* (3-bromobenzyl cation).[1] This is typically the base peak
due to the stability of the benzylic carbocation.

o m/z 121: [O-CeHa-CHO]* (Loss of bromobenzyl group).[1]

Experimental Protocol: Analytical Workflow

To ensure data integrity during characterization, follow this self-validating protocol.

Step 1: Sample Preparation[1]

e Dissolve 10 mg of the compound in 0.6 mL CDCls.

o Ensure the solution is clear.[1][4] Turbidity suggests inorganic salts (KBr) from the synthesis.
[1] Filter through a 0.45 um PTFE syringe filter if necessary.[1]

Step 2: Acquisition Parameters[1]

e 1H NMR: Set relaxation delay (d1) to >1.0s to ensure integration accuracy of the aldehyde
proton.

e 13C NMR: Requires ~50 mg for adequate signal-to-noise in reasonable time (<1 hr).[1]

» |IR: Ensure the background correction is applied to remove atmospheric CO2z peaks near
2300 cm™.

Step 3: Purity Calculation (QNMR)
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To determine assay purity without an external standard, compare the integration of the benzylic
methylene (5.12 ppm, 2H) against the aldehyde proton (9.98 ppm, 1H).[1]

« Ratio 2.00 : 1.00 = Pure.[1]

» Ratio < 2.00 = Possible oxidation of aldehyde to acid (check for broad OH at 11-12 ppm).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 3-[(3-
Bromobenzyl)oxy]benzaldehyde[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1336169/docs#technical-guide-spectroscopic-
profiling-of-3-3-bromobenzyl-oxy-benzaldehyde-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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